molecular formula C10H9ClN2O B15364174 2-(2-chloroethyl)-3H-quinazolin-4-one

2-(2-chloroethyl)-3H-quinazolin-4-one

Cat. No.: B15364174
M. Wt: 208.64 g/mol
InChI Key: PTIKWIVMTSZZFR-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-3H-quinazolin-4-one is a chemical compound belonging to the quinazoline class Quinazolines are heterocyclic aromatic organic compounds, and this particular compound has a chloroethyl group attached to the quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroethyl)-3H-quinazolin-4-one typically involves the reaction of 2-chloroethylamine with a suitable quinazoline derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroethyl)-3H-quinazolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinazolinone derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted quinazolines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are used in the development of new chemical entities.

  • Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

  • Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases such as cancer and infections.

  • Industry: It is used in the chemical industry for the synthesis of various intermediates and final products.

Mechanism of Action

2-(2-Chloroethyl)-3H-quinazolin-4-one is compared with other similar compounds to highlight its uniqueness:

  • Quinazoline Derivatives: Other quinazoline derivatives may have different substituents or functional groups, leading to variations in their chemical and biological properties.

  • Chloroethyl Compounds: Compounds with similar chloroethyl groups may exhibit different reactivity and biological activity due to variations in their molecular structure.

Comparison with Similar Compounds

  • 2-Chloroethyl quinazoline

  • 2-Chloroethyl-3H-quinazolin-2-one

  • 2-Chloroethyl-3H-quinazolin-3-one

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-(2-chloroethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C10H9ClN2O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5-6H2,(H,12,13,14)

InChI Key

PTIKWIVMTSZZFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCCl

Origin of Product

United States

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